Cas no 2138332-34-8 (1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol)
![1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol structure](https://ja.kuujia.com/scimg/cas/2138332-34-8x500.png)
1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
- 2138332-34-8
- EN300-766343
- 1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol
-
- インチ: 1S/C12H21NO/c14-10-5-7-13(8-6-10)12-4-2-9-1-3-11(9)12/h9-12,14H,1-8H2
- InChIKey: DPXFKYDPPQPOJS-UHFFFAOYSA-N
- ほほえんだ: OC1CCN(CC1)C1CCC2CCC21
計算された属性
- せいみつぶんしりょう: 195.162314293g/mol
- どういたいしつりょう: 195.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 23.5Ų
1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766343-1.0g |
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol |
2138332-34-8 | 95% | 1.0g |
$2475.0 | 2024-05-22 | |
Enamine | EN300-766343-10.0g |
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol |
2138332-34-8 | 95% | 10.0g |
$10643.0 | 2024-05-22 | |
Enamine | EN300-766343-0.05g |
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol |
2138332-34-8 | 95% | 0.05g |
$2079.0 | 2024-05-22 | |
Enamine | EN300-766343-0.5g |
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol |
2138332-34-8 | 95% | 0.5g |
$2376.0 | 2024-05-22 | |
Enamine | EN300-766343-5.0g |
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol |
2138332-34-8 | 95% | 5.0g |
$7178.0 | 2024-05-22 | |
Enamine | EN300-766343-0.1g |
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol |
2138332-34-8 | 95% | 0.1g |
$2178.0 | 2024-05-22 | |
Enamine | EN300-766343-0.25g |
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol |
2138332-34-8 | 95% | 0.25g |
$2277.0 | 2024-05-22 | |
Enamine | EN300-766343-2.5g |
1-{bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol |
2138332-34-8 | 95% | 2.5g |
$4851.0 | 2024-05-22 |
1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-olに関する追加情報
Introduction to 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol (CAS No. 2138332-34-8)
1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol, identified by its CAS number 2138332-34-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its bicyclic structure and piperidine moiety, has garnered attention due to its potential applications in drug discovery and development. The unique structural framework of this compound, combining a bicyclo[3.2.0]heptane scaffold with a piperidine ring, offers a versatile platform for molecular modifications and functionalization, making it a valuable candidate for further exploration.
The bicyclo[3.2.0]heptane core of 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol contributes to its distinct chemical properties, including steric hindrance and electronic distribution, which can influence its interactions with biological targets. This structural feature is particularly relevant in the design of molecules that require precise binding to specific enzymes or receptors. The piperidine ring, on the other hand, is a common pharmacophore in many bioactive compounds, known for its ability to enhance solubility and metabolic stability.
In recent years, there has been growing interest in the development of novel scaffolds that can improve drug efficacy and reduce side effects. The compound 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol fits well within this context, as its unique structure provides a balance between rigidity and flexibility, allowing for the optimization of pharmacokinetic profiles. Researchers have been exploring derivatives of this compound to identify new therapeutic agents with improved pharmacological properties.
One of the most compelling aspects of 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol is its potential in modulating biological pathways associated with neurological disorders. Preliminary studies have suggested that this compound may interact with neurotransmitter systems, making it a promising candidate for the development of treatments for conditions such as depression, anxiety, and neurodegenerative diseases. The ability of the piperidine moiety to engage with central nervous system receptors has been particularly highlighted in these investigations.
The synthesis of 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol presents both challenges and opportunities for synthetic chemists. The construction of the bicyclo[3.2.0]heptane ring system requires careful planning to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to this core structure, facilitating access to a range of derivatives for further testing.
In addition to its potential therapeutic applications, 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol has shown promise in industrial applications as well. Its unique properties make it suitable for use as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals with specialized functions.
The future direction of research on 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol is likely to focus on expanding its chemical space through structural modifications and exploring its interactions with various biological targets. Computational modeling and high-throughput screening techniques are expected to play crucial roles in identifying new derivatives with enhanced activity and selectivity.
The compound's versatility makes it an attractive scaffold for drug discovery programs aimed at addressing unmet medical needs across multiple therapeutic areas. As our understanding of biological systems continues to evolve, so too will the applications of molecules like 1-{Bicyclo[3.2.0]heptan-2-yl}-piperidin-4-ol, opening up new possibilities for therapeutic intervention.
2138332-34-8 (1-{Bicyclo[3.2.0]heptan-2-yl}piperidin-4-ol) 関連製品
- 1262727-73-0(Ethyl 4-(trifluoromethyl)benzenesulfonate)
- 899976-46-6(N-(2-fluorophenyl)-2-{4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)
- 1427378-58-2(benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate)
- 1902339-78-9(tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate)
- 851802-79-4(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2165202-60-6(3-amino-3-cyclobutylpentanamide)
- 2137550-47-9(N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide)
- 1807148-56-6(6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-methoxypyridine)
- 2229358-95-4(1-(2,5-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1361547-93-4(4-Iodo-3-(2,3,4-trichlorophenyl)pyridine)



